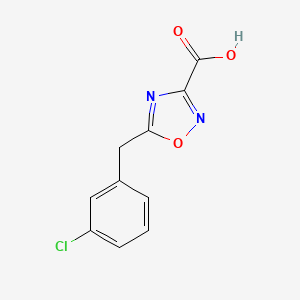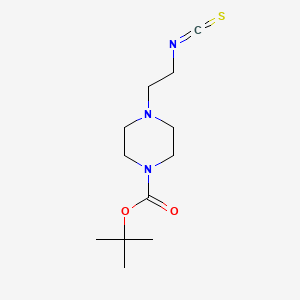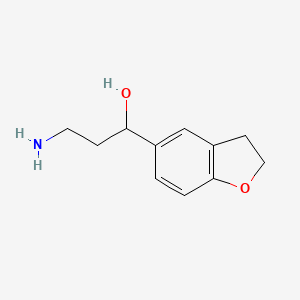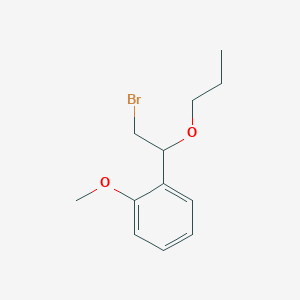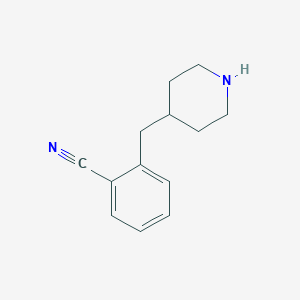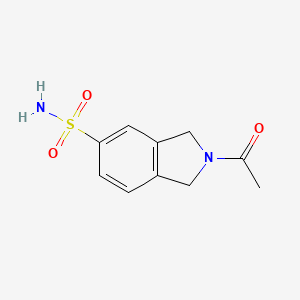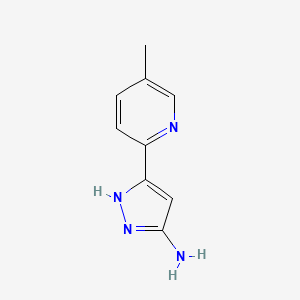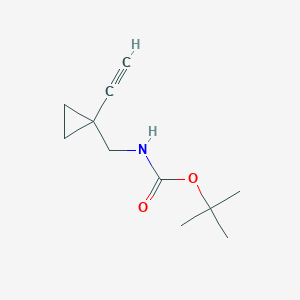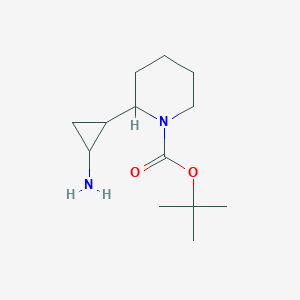![molecular formula C11H11F3N2O B13616594 [2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol](/img/structure/B13616594.png)
[2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol is a compound that has garnered significant interest in the field of chemical biology. This compound is known for its unique structure, which includes a diazirine ring and a trifluoromethyl group. These features make it a valuable tool in various scientific applications, particularly in photoaffinity labeling and chemical probe synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol typically involves the coupling reaction of 3-(4-(bromomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine in the presence of silver oxide in dimethyl sulfoxide (DMSO). This reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The diazirine ring can participate in substitution reactions, particularly under UV light activation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted diazirine derivatives .
Wissenschaftliche Forschungsanwendungen
[2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for chemical probe synthesis, allowing for the study of complex molecular interactions.
Biology: The compound is used in photoaffinity labeling to investigate protein-ligand interactions and identify binding sites.
Industry: The compound is utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of [2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol involves its ability to form covalent bonds with biological targets upon UV light activation. The diazirine ring, when exposed to UV light, generates a highly reactive carbene intermediate that can covalently bind to nearby molecules. This property is exploited in photoaffinity labeling to study molecular interactions and identify binding partners .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-2-((trimethylsilyl)ethynyl)phenyl)methanol
- 2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane
Uniqueness
Compared to similar compounds, [2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and binding properties. The presence of both the diazirine ring and the trifluoromethyl group enhances its utility in photoaffinity labeling and chemical probe synthesis .
Eigenschaften
Molekularformel |
C11H11F3N2O |
|---|---|
Molekulargewicht |
244.21 g/mol |
IUPAC-Name |
[2,6-dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol |
InChI |
InChI=1S/C11H11F3N2O/c1-6-3-8(4-7(2)9(6)5-17)10(15-16-10)11(12,13)14/h3-4,17H,5H2,1-2H3 |
InChI-Schlüssel |
KUBRAGJVWLRBII-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1CO)C)C2(N=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


